(3R,5S)-3,5-Dimethylpiperidin-4-one;hydrochloride
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Overview
Description
(3R,5S)-3,5-Dimethylpiperidin-4-one;hydrochloride is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-3,5-Dimethylpiperidin-4-one;hydrochloride typically involves the stereoselective reduction of diketones. One common method includes the use of diketoreductases, which are enzymes that catalyze the reduction of diketones to the corresponding diols with high enantioselectivity . The reaction conditions often involve the use of cofactor regeneration systems to ensure the efficient conversion of substrates.
Industrial Production Methods
In industrial settings, the production of this compound may involve biocatalytic processes that utilize recombinant enzymes. These processes are designed to be cost-effective and environmentally friendly, often employing aqueous buffer solutions and mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
(3R,5S)-3,5-Dimethylpiperidin-4-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions are typically catalyzed by reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(3R,5S)-3,5-Dimethylpiperidin-4-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (3R,5S)-3,5-Dimethylpiperidin-4-one;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s stereochemistry is crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(3R,5S)-6-Chloro-3,5-dihydroxyhexanoate: This compound shares similar stereochemistry and is used in the synthesis of statin side chains.
(3R,5S)-3,5-Dihydroxyheptanoate: Another compound with similar stereochemistry, used in the synthesis of lipid-lowering drugs.
Uniqueness
(3R,5S)-3,5-Dimethylpiperidin-4-one;hydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use.
Properties
IUPAC Name |
(3R,5S)-3,5-dimethylpiperidin-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-5-3-8-4-6(2)7(5)9;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGOSYMJHQHVVLJ-KNCHESJLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(C1=O)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@@H](C1=O)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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